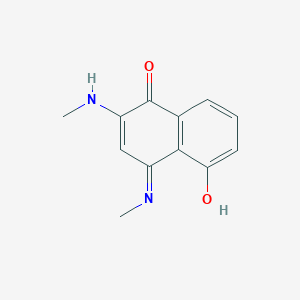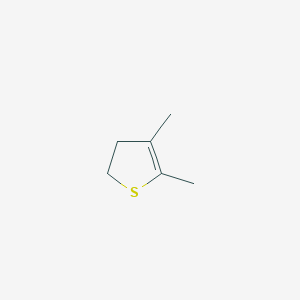
4,5-Dimethyl-2,3-dihydrothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-2,3-dihydrothiophene is a heterocyclic organic compound featuring a five-membered ring with sulfur as the heteroatom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2,3-dihydrothiophene can be achieved through several methods. One common approach involves the reaction of 1,4-dicarbonyl compounds with sulfur sources such as tetraphosphorus decasulfide or Lawesson’s reagent . Another method includes the Michael-type addition of cyanothioacetamide to α-bromochalcones followed by intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts and solvents to facilitate the reaction and subsequent purification steps such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethyl-2,3-dihydrothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene 1,1-dioxides.
Reduction: Reduction reactions can convert it into sulfur-free products.
Substitution: It can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed.
Major Products:
Oxidation: Thiophene 1,1-dioxides.
Reduction: Sulfur-free hydrocarbons.
Substitution: Various substituted thiophenes.
Scientific Research Applications
4,5-Dimethyl-2,3-dihydrothiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2,3-dihydrothiophene involves its interaction with various molecular targets and pathways. For instance, it can undergo ring-opening and recyclization processes, which are crucial for its biological activities . The compound’s sulfur atom plays a key role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
4,5-Dimethyl-2,3-dihydrothiophene can be compared with other thiophene derivatives such as:
2,5-Dimethylthiophene: Similar in structure but lacks the dihydro functionality.
3,4-Dimethylthiophene: Another close analog with different substitution patterns.
Properties
CAS No. |
113379-98-9 |
|---|---|
Molecular Formula |
C6H10S |
Molecular Weight |
114.21 g/mol |
IUPAC Name |
4,5-dimethyl-2,3-dihydrothiophene |
InChI |
InChI=1S/C6H10S/c1-5-3-4-7-6(5)2/h3-4H2,1-2H3 |
InChI Key |
LOUSWZZGWAZRIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


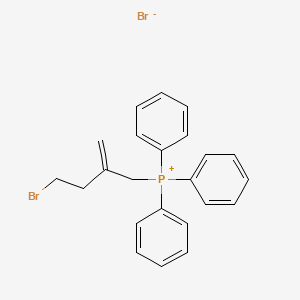

![N,N,N',N'-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea](/img/structure/B14300863.png)
![{1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}acetate](/img/structure/B14300872.png)
![7-Hydroxy-4-methyl-8-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2H-1-benzopyran-2-one](/img/structure/B14300883.png)
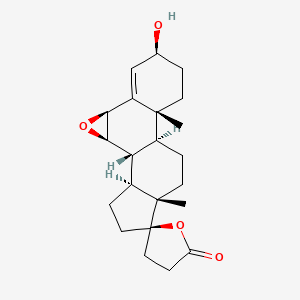
![Diethyl [2-(3-chlorophenyl)ethyl]propanedioate](/img/structure/B14300889.png)
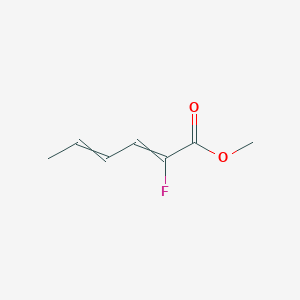
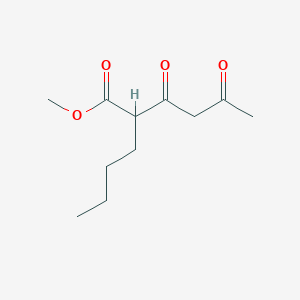
![3,5-Dinitro-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]pyridine](/img/structure/B14300915.png)


![Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]-](/img/structure/B14300927.png)
